Methyl 4-phenylbutanoate

Descripción

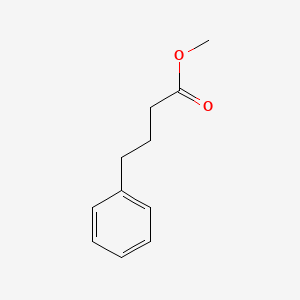

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZGVBKMWFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174421 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.996-1.002 | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2046-17-5 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Significance in Organic Synthesis

Methyl 4-phenylbutanoate has long been recognized as a valuable building block in organic synthesis. Its preparation is often achieved through the direct esterification of 4-phenylbutyric acid with methanol (B129727), a reaction typically catalyzed by an acid. ontosight.ai Another synthetic route involves the reaction of phenylacetyl chloride with cycl-isopropylidene malonate, followed by reflux in methanol, yielding the compound as a colorless oil. chemicalbook.com

The significance of this compound in synthetic chemistry lies in its versatile structure, which features a phenyl group and an ester functional group. This allows it to be a precursor in the synthesis of more complex molecules. For instance, it can be a starting material for the synthesis of cycloesters, where the benzylic position's reactivity is exploited to form a new ring structure. stackexchange.com

The compound and its derivatives are instrumental in various chemical reactions. For example, related structures like methyl 2,4-dioxo-4-phenylbutanoate are key intermediates in creating a diverse range of bioactive molecules and specialty chemicals through reactions such as Michael additions and condensation reactions. chemimpex.com The diketone structure of these related compounds allows for the synthesis of various derivatives. chemimpex.com

Current Research Landscape and Emerging Applications

The current research involving methyl 4-phenylbutanoate and its close analogs is diverse, spanning from materials science to potential therapeutic applications. Its inherent properties, such as its pleasant fruity and floral aroma, have cemented its use in the fragrance and flavor industries. myskinrecipes.comthegoodscentscompany.com It is recognized as a flavoring agent by regulatory bodies like the FDA and JECFA. nih.govfemaflavor.org

In the realm of materials science, derivatives of this compound are explored for developing new materials, including coatings and polymers, where they can enhance durability and resistance. chemimpex.com The extended aromatic systems in compounds like methyl 4-[4-(benzyloxy)phenyl]butanoate are particularly of interest in polymer chemistry.

Emerging research has also pointed towards the potential of this compound and related structures in the pharmaceutical sector. While direct therapeutic applications of this compound are still under investigation, it is being explored for its potential to act as a chemical chaperone in treating certain genetic disorders by helping to stabilize proteins. ontosight.ai Furthermore, derivatives such as methyl 2,4-dioxo-4-phenylbutanoate serve as crucial intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The study of how these compounds and their derivatives react to form various heterocyclic compounds, such as pyrrol-2-ones and pyrazoles, is an active area of research, with implications for the development of new biologically active molecules. researchgate.net

| Field of Application | Specific Use or Area of Research | Related Compound Example (if applicable) |

|---|---|---|

| Flavor and Fragrance | Used as a flavoring and fragrance agent due to its fruity and floral aroma. myskinrecipes.comthegoodscentscompany.comlookchem.com | - |

| Cosmetics | Additive to enhance the scent of products like lotions and creams. lookchem.com | - |

| Organic Synthesis | Serves as a versatile building block for more complex molecules. stackexchange.comchemimpex.com | Methyl 2,4-dioxo-4-phenylbutanoate chemimpex.com |

| Pharmaceutical Development | Intermediate in the synthesis of anti-inflammatory and analgesic drugs; potential as a chemical chaperone. ontosight.aichemimpex.com | Methyl 2,4-dioxo-4-phenylbutanoate chemimpex.com |

| Material Science | Development of new coatings and polymers. chemimpex.com | Methyl 4-[4-(benzyloxy)phenyl]butanoate |

| Agrochemicals | Precursor in the production of pest control agents. lookchem.com | Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate lookchem.com |

Challenges and Opportunities in the Study of Methyl 4 Phenylbutanoate

Classical Approaches to Esterification of 4-Phenylbutanoic Acid

The most established method for synthesizing this compound is through the direct esterification of 4-phenylbutanoic acid with methanol (B129727). chemicalbook.com This reaction is a type of nucleophilic acyl substitution, where the alcohol (methanol) acts as a nucleophile and attacks the carbonyl carbon of the carboxylic acid. byjus.com

A prominent classical method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid and alcohol in the presence of a strong acid catalyst. byjus.comwikipedia.org Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water produced as a byproduct is removed. wikipedia.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.com

Another classical approach is base-catalyzed transesterification. In this method, an existing ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com While not a direct synthesis from the carboxylic acid, it represents a fundamental esterification strategy. The reaction is typically carried out using a strong base, such as sodium methoxide (B1231860), in methanol. masterorganicchemistry.comyoutube.com The base reacts with the alcohol to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the starting ester. youtube.comresearchgate.net

Table 1: Comparison of Classical Esterification Methods

| Feature | Fischer-Speier Esterification | Base-Catalyzed Transesterification |

|---|---|---|

| Reactants | 4-Phenylbutanoic acid and methanol | An ester and methanol |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOCH₃) |

| Key Principle | Acid-catalyzed nucleophilic acyl substitution | Base-catalyzed nucleophilic acyl substitution |

| Driving Force | Excess alcohol or removal of water | Use of a strong nucleophile (alkoxide) |

| Byproduct | Water | Alcohol from the starting ester |

Novel Synthetic Routes and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel catalytic systems and reaction conditions for the production of this compound.

Catalytic Synthesis Approaches

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient and selective than classical methods. Both homogeneous and heterogeneous catalysts are being extensively investigated for ester synthesis.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically a soluble catalyst in a solution. wikipedia.org In the context of esterification, this often involves the use of soluble metal complexes or organocatalysts. For instance, various Lewis acids, such as zinc(II) salts (e.g., ZnCl₂, ZnO), have been shown to be effective homogeneous catalysts for the esterification of carboxylic acids. nih.govacs.org The catalytic activity of these zinc salts is influenced by the nature of the counterion, with salts having poorly coordinating or basic Brønsted anions demonstrating higher efficacy. nih.govacs.org Research has shown that in the absence of a catalyst, the esterification of certain fatty acids can proceed to a limited extent, but the presence of a homogeneous catalyst like a zinc salt significantly increases the reaction rate and yield. acs.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, including ease of separation and catalyst recycling. wikipedia.org A variety of solid acid and base catalysts have been developed for esterification reactions. Materials like zeolites, sulfated zirconia, and various metal oxides have demonstrated potential as heterogeneous catalysts. researchgate.net For example, nickel-based heterogeneous catalysts have been explored for the transformation of fatty acids. rsc.org Polyoxometalate-based organic-inorganic hybrids have also been investigated as heterogeneous catalysts for hydrolysis of esters, a reverse reaction to esterification, indicating their potential applicability in the synthesis as well. mdpi.com

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Ester Synthesis

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants | Different phase from reactants |

| Catalyst Examples | Soluble metal salts (e.g., ZnCl₂), organocatalysts | Zeolites, metal oxides, supported metals |

| Advantages | High activity and selectivity, mild reaction conditions | Easy separation and recycling of the catalyst |

| Disadvantages | Difficult to separate from the reaction mixture | Potentially lower activity, mass transfer limitations |

Enzymatic Synthesis and Biocatalytic Pathways

The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions. researchgate.netnih.gov The synthesis of various esters, including flavor esters like methyl butyrate (B1204436), has been successfully achieved using lipases from different microbial sources, such as Aspergillus fumigatus and Candida antarctica. nih.govmdpi.com

The enzymatic synthesis of this compound would involve the reaction of 4-phenylbutanoic acid and methanol in the presence of a suitable lipase (B570770). These reactions are often carried out in non-aqueous solvents or in solvent-free systems to shift the equilibrium towards ester formation. mdpi.com The high selectivity of enzymes can be particularly advantageous when dealing with complex molecules or when specific stereochemistry is desired.

Solvent-Free and Environmentally Benign Synthetic Protocols

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and simplify the purification process. researchgate.net The esterification of fatty acids has been successfully carried out under solvent-free conditions using zinc(II) catalysts, where the gradual removal of water drives the reaction to completion. acs.org Similarly, enzymatic reactions can often be performed in solvent-free systems, where one of the reactants (e.g., the alcohol) can act as the solvent. mdpi.com The development of solvent-free protocols for the synthesis of this compound represents a significant step towards a more sustainable chemical industry. Research into Pechmann condensation using potassium hydrogensulfate as a catalyst under solvent-free conditions highlights the potential of this approach for various organic transformations. researchgate.net

Stereoselective Synthesis and Chiral Induction in this compound and Analogues

The creation of specific stereoisomers of this compound and related compounds is crucial for various applications. This section details the advanced strategies employed to achieve high levels of stereoselectivity.

Asymmetric Hydrogenation Methodologies for Related Compounds

Asymmetric hydrogenation is a powerful tool for establishing chirality. In the context of compounds structurally related to this compound, such as unsaturated precursors, this method is of significant interest. For instance, the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids using a Ruthenium catalyst with SunPhos as the chiral ligand has been shown to produce 2-hydroxy-4-arylbutanoic acids with high enantiomeric excess (85.4-91.8% ee). nih.govfigshare.com This approach is valuable for synthesizing common intermediates for ACE inhibitors. nih.govfigshare.com Further investigations into these reactions have revealed that partial isomerization of the resulting 2-hydroxy-4-arylbutenoic acids can occur during the hydrogenation process. nih.govfigshare.com

The efficiency of such hydrogenations can be remarkable, with turnover numbers (TON) reaching up to 2000 and turnover frequencies (TOF) of 200 h⁻¹ when applied to 2-oxo-4-phenylbutanoic acid, yielding an impressive 91.8% ee. nih.govfigshare.com The choice of ligand is critical; for example, C1-symmetric phosphino/phosphonite ligands have been used in the asymmetric hydrogenation of dehydroamino acid derivatives. nih.gov The development of earth-abundant metal catalysts, such as those based on manganese, is also a promising area of research for the asymmetric hydrogenation of ketimines, demonstrating high enantioselectivity even with minimally different alkyl groups. nih.gov

Below is a table summarizing the results of asymmetric hydrogenation for related compounds:

| Substrate | Catalyst/Ligand | Product | Enantiomeric Excess (ee) |

| (E)-2-oxo-4-arylbut-3-enoic acids | Ru/SunPhos | 2-hydroxy-4-arylbutanoic acids | 85.4-91.8% |

| 2-oxo-4-phenylbutanoic acid | Ru/SunPhos | 2-hydroxy-4-phenylbutanoic acid | 91.8% |

Enantioselective Bioreductions for Chiral Precursors

Biocatalysis offers a green and highly selective alternative for producing chiral molecules. The asymmetric bioreduction of prochiral ketones is a key strategy for obtaining chiral alcohols, which can serve as precursors to compounds like this compound. For example, the enantioselective reduction of 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol (B1222856) has been successfully carried out using Saccharomyces cerevisiae in a glycerol-modified cell culture. researchgate.net

The use of biocatalysts like Lactobacillus paracasei BD71 has also been optimized for the asymmetric bioreduction of 4-phenyl-2-butanone, achieving high conversion and enantiomeric excess. researchgate.net Under optimized conditions (pH 7, 29°C, 66 hours incubation, 189 rpm agitation), a conversion of 98.19% and an enantiomeric excess of 99.15% for (S)-4-phenyl-2-butanol were reported. researchgate.net This resulted in a 97% yield of the (S)-alcohol with >99% ee and >99% conversion. researchgate.net

The reaction medium can significantly influence the outcome. Studies have shown that using natural deep eutectic solvents (NADES) with low water content can enhance enantioselectivity. researchgate.net For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone by baker's yeast in a choline (B1196258) chloride:glycerol NADES with 30% (v/v) water showed the highest enantioselectivity. researchgate.net

The following table presents data on the enantioselective bioreduction of a precursor to a chiral alcohol:

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |

| 4-phenyl-2-butanone | Lactobacillus paracasei BD71 | (S)-4-phenyl-2-butanol | 98.19 | 99.15 |

| 1-(3,4-dimethylphenyl)ethanone | Saccharomyces cerevisiae | (S)-alcohol | - | High |

Chiral Resolution Techniques for this compound Derivatives

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.org This is particularly relevant for derivatives of this compound. The most common approach involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like crystallization. wikipedia.org

Chromatographic methods are highly effective for achieving high-purity enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique. mdpi.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven successful in separating the enantiomers of various chiral compounds. researchgate.net The choice of mobile phase and modifiers, like alcohol concentration, can significantly affect the separation. researchgate.net

Other chromatographic techniques for chiral resolution include gas chromatography (GC) and supercritical fluid chromatography (SFC). mdpi.com In some cases, crystallization-based methods like preferential crystallization or resolution by entrainment can be employed. wikipedia.org For instance, seed crystals of one enantiomer can induce the crystallization of that same enantiomer from a racemic solution. wikipedia.org

Mechanistic Investigations of Formation Reactions

Understanding the detailed reaction pathways and the kinetic and thermodynamic factors governing the synthesis of this compound is essential for process optimization and the development of new synthetic strategies.

Detailed Reaction Pathway Elucidation

The synthesis of cyclic esters (lactones) from this compound involves several steps. One proposed pathway includes benzylic bromination, followed by displacement with cyanide, ester hydrolysis, reduction of the resulting acid to an alcohol, nitrile hydrolysis, and finally, acid-catalyzed lactone formation. stackexchange.com

In the context of asymmetric hydrogenation, mechanistic studies, including detailed DFT calculations, have provided deep insights. For the asymmetric transfer hydrogenation (ATH) of ketones catalyzed by ruthenium complexes, it was initially thought to proceed through a six-membered pericyclic transition state. mdpi.com However, recent studies suggest that in solution, the reaction follows a two-step pathway involving an initial hydride transfer, which establishes the asymmetry, followed by a proton transfer from the solvent or the ligand. mdpi.com The nature of the ligand, such as the substituents on the sulfonyl group (e.g., p-tolyl, mesityl, or 1-naphthylsulfonyl), can significantly impact catalytic activity and enantioselectivity. mdpi.com

Kinetic and Thermodynamic Considerations in this compound Synthesis

Kinetic and thermodynamic parameters are crucial for understanding and controlling chemical reactions. In asymmetric hydrogenation, the rate of reaction can be significantly influenced by the catalyst structure. For example, in rhodium-catalyzed hydrogenations, heteroligand complexes have been shown to be more efficient than their homoligand counterparts, demonstrating a synergic effect on the reaction rate. nih.gov

The chiral inversion of related compounds, such as the active metabolite of an anti-rheumatic agent, has been studied in detail. nih.gov The process for R(-)-KE-748, a compound with a similar 4-phenylbutanoic acid backbone, is believed to proceed via the formation of a CoA-thioester intermediate, similar to the chiral inversion of R(-)-ibuprofen. nih.gov However, the enzymes involved in the formation of the CoA-thioester differ between the two compounds. nih.gov Studies with isolated rat hepatocytes showed that the chiral inversion of R(-)-KE-748 was strongly inhibited by benzoic acid, a substrate for medium-chain fatty acid CoA ligase, indicating the involvement of this enzyme family in the reaction pathway. nih.gov

Ester Hydrolysis and Transesterification Reactions

The ester functional group is a primary site for nucleophilic acyl substitution reactions.

Acid-Catalyzed Hydrolysis and Mechanism

The acid-catalyzed hydrolysis of this compound is a reversible reaction that yields 4-phenylbutanoic acid and methanol. chemistrysteps.comwikipedia.org This process is essentially the reverse of Fischer esterification and requires an excess of water to shift the equilibrium toward the products. chemistrysteps.comlibretexts.org The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which provides the necessary hydronium ions (H₃O⁺). libretexts.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uk The positive charge is delocalized through resonance. chemguide.co.uk

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy (B1213986) group's oxygen atoms, converting the methoxy group into a good leaving group (methanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final carboxylic acid product. libretexts.org

Base-Catalyzed Hydrolysis and Mechanism

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of the carboxylic acid (a carboxylate) and methanol. chemistrysteps.comwikipedia.org The reaction is driven to completion because the final deprotonation step is essentially irreversible. chemistrysteps.com

The mechanism for base-catalyzed hydrolysis involves the following steps:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. wikipedia.orgepa.gov

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as the leaving group, forming 4-phenylbutanoic acid. chemistrysteps.com

| Reaction Condition | Products | Typical Yield |

| Acid Hydrolysis (H₂SO₄, H₂O, reflux) | 4-Phenylbutanoic acid + Methanol | ~85% |

| Base Hydrolysis (NaOH(aq), reflux) | Sodium 4-phenylbutanoate + Methanol | ~90% |

Enzymatic Hydrolysis Studies

Enzymatic hydrolysis offers a highly selective method for the transformation of esters under mild conditions. Lipases are a class of enzymes commonly employed for this purpose. Studies on analogous esters, such as ethyl 3-hydroxy-3-phenylpropanoate, have demonstrated the effectiveness of various lipases, including those from Pseudomonas sp. (lipase PS) and Candida cylindracea, in catalyzing hydrolysis. scielo.br The reaction rate and enantioselectivity of enzymatic hydrolysis can be influenced by factors such as pH and the specific enzyme used. scielo.br For instance, the hydrolysis of ethyl 3-amino-4-phenylbutanoate has been shown to be affected by the presence of organic co-solvents. u-szeged.hu These enzymatic methods are particularly valuable for the kinetic resolution of racemic esters, yielding enantiomerically enriched products.

Transesterification Processes and Solvent Effects

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, creating a new ester. nih.gov For this compound, this involves reacting it with another alcohol in the presence of an acid or base catalyst. Research has shown that the transesterification of methyl 4-phenylbutyrate (B1260699) with hexanol can achieve a conversion of 94% under solvent-free conditions using a solid acid catalyst. rsc.org

The choice of solvent can significantly impact the rate and efficiency of transesterification, particularly in enzyme-catalyzed reactions. nih.gov In lipase-catalyzed transesterification, the hydrophobicity of the organic solvent can influence the enzyme's activity. For example, Candida cylindracea lipase shows higher activity in more hydrophobic solvents. nih.gov The use of methanol as a solvent during the analysis of related compounds has been observed to cause transesterification, highlighting the importance of solvent selection. researchgate.net

Reactions Involving the Phenyl Moiety

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction for introducing new functional groups. numberanalytics.com

Electrophilic Aromatic Substitution Reactions

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The substituent already present on the ring dictates the rate of reaction and the position of the incoming electrophile. The alkyl chain attached to the phenyl ring in this compound is an activating group. Activating groups increase the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. wvu.edu

Hydrogenation and Reduction of the Phenyl Ring

The selective hydrogenation of the phenyl ring in this compound to yield methyl 4-cyclohexylbutanoate is a significant transformation, often employed to modify the lipophilicity and steric profile of the molecule. This reduction is typically achieved through catalytic hydrogenation under various conditions. The choice of catalyst, solvent, and reaction parameters such as temperature and pressure plays a crucial role in the efficiency and selectivity of the reaction.

Commonly used catalysts for this transformation include noble metals like palladium and platinum, often supported on carbon. For instance, catalytic hydrogenation using palladium on charcoal (Pd/C) is a well-established method. google.com Another effective catalyst is the Nishimura catalyst (rhodium-platinum oxide), which is known for its high activity in hydrogenating aromatic rings at room temperature without causing racemization at adjacent chiral centers. lookchem.com

The process can be part of a multi-step synthesis. For example, a synthetic route to (R)-2-hydroxy-4-phenylbutanoate involves a sequence of condensation, esterification, and enzymatic reduction, followed by a final hydrogenation step to saturate the phenyl ring if the cyclohexyl analogue is desired. google.com In some applications, the hydrogenation is performed on a derivative of this compound. For instance, ethyl 2-hydroxy-4-phenylbutyrate can be hydrogenated to ethyl (S)-2-hydroxy-4-cyclohexylbutyrate. lookchem.com

The table below summarizes representative catalytic systems for the hydrogenation of the phenyl ring in phenylalkanoic acid esters.

| Catalyst | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Nishimura Catalyst (Rh-Pt oxide) | Chiral α-Hydroxy Esters (e.g., Ethyl 2-hydroxy-4-phenylbutyrate) | Ethyl (S)-2-hydroxy-4-cyclohexylbutyrate | High activity at room temperature; avoids racemization. | lookchem.com |

| Palladium on Silk-Fibroin | Aromatic compounds | Cyclohexyl derivatives | Highly chemoselective method. | nih.gov |

| 10% Palladium on Charcoal | General aromatic rings | Saturated cycloalkanes | Standard, widely used method for catalytic hydrogenation. | google.com |

Reactions at the Butanoate Backbone

Alpha-Carbon Reactivity and Enolate Chemistry

The α-carbon of this compound, being adjacent to the ester carbonyl group, possesses acidic protons that can be abstracted by a suitable base to form a lithium ester enolate. This enolate is a potent nucleophile and serves as a key intermediate in various carbon-carbon bond-forming reactions.

The generation of the enolate is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). cdnsciencepub.com The resulting enolate can then react with various electrophiles. For example, the reaction with aldehydes or ketones, such as phenylethanal, leads to β-hydroxy esters in good yields. cdnsciencepub.com This aldol-type addition is a powerful tool for extending the carbon chain.

Another important transformation involving the enolate is α-hydroxylation. The trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) of this compound, a derivative of the enolate, can undergo oxygenation in the presence of molecular oxygen and a nickel(II) catalyst, such as Ni(mac)₂, to yield an α-siloxy ester. Subsequent desilylation with a fluoride (B91410) source affords methyl 2-hydroxy-4-phenylbutanoate. oup.com This method provides a direct route to introduce a hydroxyl group at the α-position.

The table below details the reaction of a this compound-derived enolate with an electrophile.

| Enolate Precursor | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|

| This compound | 1. LDA, THF, -78°C | Phenylethanal | Methyl 3-hydroxy-2-(phenylmethyl)-4-phenylbutanoate | cdnsciencepub.com |

| Trimethylsilyl ketene acetal of this compound | 1. O₂, Ni(mac)₂, isobutyraldehyde (B47883) 2. KF, MeOH | O₂ | Methyl 2-hydroxy-4-phenylbutanoate | oup.com |

Functionalization of the Butanoate Chain

The butanoate chain of this compound can be functionalized at various positions to introduce new chemical moieties. A common strategy involves targeting the benzylic position (the carbon adjacent to the phenyl ring) due to its enhanced reactivity.

One approach begins with benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The resulting bromide can then be displaced by a nucleophile, such as cyanide, to introduce a nitrile group. Subsequent chemical transformations can convert the ester and nitrile groups into other functionalities. For instance, hydrolysis of the ester to a carboxylic acid, followed by reduction of the acid to an alcohol and hydrolysis of the nitrile, can lead to the formation of a lactone. stackexchange.com

Direct functionalization of C-H bonds is also possible. Photocatalytic methods can be employed for the C-H functionalization of carboxylic acids and their derivatives, offering a modern approach to introduce new bonds under mild conditions. liverpool.ac.uk Furthermore, derivatives of this compound can undergo various reactions. For example, the ester group in related compounds can be reduced to a primary alcohol using reducing agents. The introduction of an amino group, as in methyl 4-amino-3-phenylbutanoate, opens up further possibilities for derivatization through reactions at the amino group.

Catalytic Reactivity and Transformations

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives can participate in metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. wiley.com Nickel-catalyzed reactions have proven particularly effective for forming new carbon-carbon bonds. researchgate.net

A notable example is the nickel-catalyzed cross-coupling of aryl halides with alkyl halides. This methodology has been applied to synthesize derivatives such as ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate, demonstrating the utility of this approach in building molecules with specific functionalities. nih.gov

Furthermore, nickel catalysis can achieve enantioconvergent cross-coupling reactions. For instance, a racemic α-chloro ester can be coupled with an organozinc reagent derived from 3-phenylpropyl bromide to produce ethyl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate in high yield and enantiomeric excess. caltech.edu This highlights the power of metal catalysis in controlling stereochemistry.

| Catalyst System | Coupling Partners | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Nickel/Ligand Complex | Aryl Halide + Alkyl Halide | Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate | C(sp²)-C(sp³) Cross-Coupling | nih.gov |

| Nickel/(S,R)-L1 Ligand | Ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate + (3-phenylpropyl)zinc(II) bromide | Ethyl 2-(((benzyloxy)carbonyl)amino)-4-phenylbutanoate | Enantioconvergent Cross-Coupling | caltech.edu |

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for transforming this compound and its derivatives. These reactions often rely on the use of small organic molecules to catalyze chemical transformations with high efficiency and selectivity.

While direct organocatalytic transformations on the parent this compound are less documented, reactions on closely related structures, such as methyl 2,4-dioxo-4-phenylbutanoate, are well-established and demonstrate the potential reactivity. For instance, N-heterocyclic carbenes (NHCs) can catalyze the enantioselective [3+3] annulation of methyl 2,4-dioxo-4-phenylbutanoate with α,β-unsaturated aldehydes to produce optically active δ-oxoesters. nih.gov

Similarly, organocatalytic Michael additions are prominent. Chiral thiourea-derived catalysts can mediate the asymmetric Michael addition of β-ketoesters to nitroalkenes, a key step in the synthesis of bioactive molecules like (R)-Phenibut, which is structurally related to 4-amino-3-phenylbutanoic acid. nih.gov Amine catalysts like tetramethylguanidine (TMG) have been used in the [3+2] cycloaddition of methyl 2,4-dioxo-4-phenylbutanoate with azides to form functionalized 1,2,3-triazoles in good yields. acs.orgresearchgate.net These examples underscore the versatility of organocatalysis in functionalizing the backbone of phenylbutanoate structures.

Degradation Pathways and Stability Studies

The stability of this compound is contingent on its environment. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, and the molecule can undergo degradation when subjected to sufficient thermal energy or specific wavelengths of light.

The thermal decomposition of esters, particularly those with a hydrogen atom on the carbon beta to the alkoxy oxygen, typically proceeds through a concerted, unimolecular elimination reaction known as an ester pyrolysis or a cis-elimination. This reaction involves a six-membered cyclic transition state.

For this compound, however, this specific pathway is not possible due to the absence of a beta-hydrogen on the methyl group of the ester. Therefore, its thermal degradation at elevated temperatures is expected to occur via alternative, higher-energy radical mechanisms. The likely initiation step would be the homolytic cleavage of the most labile bonds in the molecule. The C-O bond between the acyl group and the methoxy group, and the C-C bonds of the butanoate chain are potential sites for initial fragmentation.

Under pyrolytic conditions (typically temperatures above 400°C), the following degradation pathways can be postulated:

Decarboxylation: The ester could undergo decarboxylation to yield toluene (B28343) and other smaller hydrocarbon fragments.

Acyl-Oxygen Bond Cleavage: Homolysis of the C(O)-OCH₃ bond would generate a 4-phenylbutanoyl radical and a methoxy radical. These highly reactive species would then participate in a cascade of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a complex mixture of products.

Carbon-Carbon Bond Cleavage: Fragmentation of the butanoate chain could also occur, leading to the formation of various smaller molecules.

It is important to note that the presence of oxygen would significantly alter the degradation mechanism, introducing oxidative pathways that could lead to the formation of aldehydes, ketones, and carboxylic acids. Studies on the pyrolysis of similar aromatic esters, such as ethyl benzoates, have shown that the primary decomposition route is the formation of the corresponding carboxylic acid and an alkene. cdnsciencepub.com While this compound cannot form an alkene from the methyl group, the principle of forming the carboxylic acid (4-phenylbutanoic acid) via other radical pathways remains a plausible outcome.

Table 1: Postulated Thermal Degradation Products of this compound

| Potential Product | Formation Pathway | Notes |

| 4-Phenylbutanoic acid | Radical-mediated hydrogen abstraction by the 4-phenylbutanoyl radical | A likely major product in the absence of a direct elimination pathway. |

| Toluene | Decarboxylation of 4-phenylbutanoic acid or direct fragmentation | A common product in the high-temperature degradation of phenyl-containing compounds. |

| Methane | From the methoxy radical | The methoxy radical can abstract a hydrogen atom to form methane. |

| Carbon Dioxide | Decarboxylation | A common byproduct of the thermal degradation of carboxylic acids and esters. |

| Styrene (B11656) | Fragmentation and rearrangement of the 4-phenylbutyl chain | A possible product from the cleavage and rearrangement of the hydrocarbon chain. |

The photochemical behavior of this compound is dictated by the absorption of ultraviolet (UV) radiation by the phenyl group, which acts as a chromophore. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can undergo several deactivation processes, including photochemical reactions.

While direct photolysis studies on this compound are scarce, the photochemical degradation of aromatic esters and compounds with similar structures has been investigated. These studies suggest that the following pathways are plausible:

Norrish Type II Reaction: Although the classical Norrish Type II reaction involves the abstraction of a gamma-hydrogen by an excited carbonyl group, a variation can occur in aromatic esters. rsc.orgnih.gov In the case of this compound, the excited phenyl ring could potentially abstract a hydrogen atom from the gamma-position of the butanoate chain. This would lead to the formation of a 1,4-biradical, which could then cleave to yield methyl acetate (B1210297) and phenyl vinyl ether, or cyclize to form a cyclobutanol (B46151) derivative.

Photo-Fries Rearrangement: This reaction is characteristic of aromatic esters and involves the migration of the acyl group from the ester oxygen to the aromatic ring, typically to the ortho and para positions. clockss.org Irradiation of this compound could potentially lead to the formation of methyl 2-(4-phenylbutanoyl)phenols and methyl 4-(4-phenylbutanoyl)phenols.

Photocatalytic Degradation: In the presence of a photocatalyst such as titanium dioxide (TiO₂) and UV light, the degradation of this compound would be significantly accelerated. This process involves the generation of highly reactive hydroxyl radicals (•OH) which can attack both the aromatic ring and the alkyl chain. torontomu.cawho.intscispace.comtshe.org This would lead to a variety of oxidation products, including hydroxylated derivatives, ring-opened products, and ultimately, mineralization to carbon dioxide and water. tshe.org

Table 2: Postulated Photochemical Degradation Products of this compound

| Potential Product | Formation Pathway | Conditions |

| Methyl acetate | Norrish Type II-like reaction | UV irradiation |

| Phenyl vinyl ether | Norrish Type II-like reaction | UV irradiation |

| Methyl 2-(4-phenylbutanoyl)phenols | Photo-Fries rearrangement | UV irradiation |

| Methyl 4-(4-phenylbutanoyl)phenols | Photo-Fries rearrangement | UV irradiation |

| Hydroxylated derivatives | Photocatalytic oxidation | UV irradiation, TiO₂ |

| Ring-opened products | Photocatalytic oxidation | UV irradiation, TiO₂ |

| Carbon dioxide and water | Complete mineralization | Prolonged UV irradiation, TiO₂ |

Spectroscopic Characterization and Advanced Analytical Methodologies for Methyl 4 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the molecular skeleton and define the chemical environment of each atom.

The ¹H NMR spectrum of methyl 4-phenylbutanoate provides a precise count of the chemically distinct protons and reveals their neighboring environments through spin-spin coupling. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays signals corresponding to the aromatic protons, the three methylene (B1212753) groups of the butyl chain, and the methyl ester group.

Analysis of the spectrum reveals five distinct proton signals. The five protons on the phenyl group appear as a multiplet in the aromatic region (δ 7.32 – 7.17 ppm). The methyl group of the ester function is observed as a sharp singlet at approximately 3.68 ppm, indicating no adjacent protons. The three methylene groups (Cα, Cβ, and Cγ relative to the carbonyl group) are distinguished by their chemical shifts and coupling patterns. The methylene group adjacent to the phenyl ring (Cγ) appears as a triplet at δ 2.66 ppm. The methylene group adjacent to the carbonyl group (Cα) is observed as a triplet at δ 2.34 ppm. The central methylene group (Cβ) appears as a multiplet around δ 1.97 ppm, as it is coupled to the two adjacent, chemically non-equivalent methylene groups. researchgate.net

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.32 – 7.17 | Multiplet (m) | 5H | Ar-H |

| 3.68 | Singlet (s) | 3H | -O-CH ₃ |

| 2.66 | Triplet (t) | 2H | Ph-CH ₂- |

| 2.34 | Triplet (t) | 2H | -CH ₂-COO- |

Data sourced from ResearchGate. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected and observed. The carbonyl carbon of the ester group appears furthest downfield at approximately 174.0 ppm. The carbons of the phenyl ring are observed in the aromatic region, with the quaternary carbon (C-ipso) at δ 141.4 ppm and the protonated carbons appearing between δ 128.5 and 126.0 ppm. The methoxy (B1213986) carbon of the ester gives a signal at δ 51.6 ppm. The three methylene carbons of the alkyl chain are resolved at δ 35.3, 33.5, and 26.5 ppm. researchgate.net

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.0 | C =O |

| 141.4 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.4 | Ar-C H |

| 126.0 | Ar-C H |

| 51.6 | -O-C H₃ |

| 35.3 | Ph-C H₂- |

| 33.5 | -C H₂-COO- |

Data sourced from ResearchGate. researchgate.net

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the protons of the adjacent methylene groups in the butyl chain. Specifically, the signal at δ 2.66 ppm (Ph-CH ₂) would show a cross-peak with the signal at δ 1.97 ppm (-CH₂-CH ₂-CH₂-), which in turn would show a correlation to the signal at δ 2.34 ppm (-CH ₂-COO-). This confirms the sequence of the three methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link the proton signals to their respective carbon signals listed in the tables above. For instance, it would show a cross-peak between the proton signal at δ 3.68 ppm and the carbon signal at δ 51.6 ppm, confirming their assignment to the methoxy group.

A cross-peak between the methoxy protons (δ 3.68 ppm) and the carbonyl carbon (δ 174.0 ppm), confirming the ester linkage.

Correlations from the methylene protons at Cα (δ 2.34 ppm) to the carbonyl carbon (δ 174.0 ppm).

Correlations from the benzylic protons at Cγ (δ 2.66 ppm) to the aromatic quaternary carbon (δ 141.4 ppm).

Together, these 2D NMR experiments provide irrefutable evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule.

The EI-MS spectrum of this compound shows a molecular ion peak ([M]⁺˙) at an m/z of 178, which corresponds to its molecular weight. The fragmentation is dominated by pathways characteristic of both esters and aromatic compounds. A prominent fragmentation pathway is the McLafferty rearrangement, which results in a significant peak at m/z 104. This fragment corresponds to the enol form of methyl acetate (B1210297) plus a neutral styrene (B11656) molecule. Another major fragment is observed at m/z 91, corresponding to the stable tropylium (B1234903) cation, which is characteristic of compounds containing a benzyl (B1604629) moiety. Other notable fragments include the loss of the methoxy group ([M-31]⁺) to give an ion at m/z 147 and the loss of the methoxycarbonyl group ([M-59]⁺) resulting in an ion at m/z 119.

Table 3: Key EI-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion/Structure |

|---|---|

| 178 | [C₁₁H₁₄O₂]⁺˙ (Molecular Ion) |

| 147 | [M - OCH₃]⁺ |

| 119 | [M - COOCH₃]⁺ |

| 104 | [C₅H₈O₂]⁺˙ (McLafferty Rearrangement) |

Data sourced from the NIST WebBook.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. While neutral, nonpolar molecules like this compound can be challenging to ionize directly, they are often detected as adducts with cations present in the solvent, such as protons ([M+H]⁺, m/z 179) or sodium ions ([M+Na]⁺, m/z 201).

ESI-MS is particularly valuable for the analysis of this compound in complex mixtures, such as in metabolomics or flavor and fragrance analysis. Its ability to produce simple spectra with minimal fragmentation makes it ideal for coupling with liquid chromatography (LC-MS). This allows for the separation of components in a mixture followed by their individual mass analysis. This approach can be used for the quantification of the compound in various matrices. It should be noted that in some ESI conditions, instrumental artifacts such as in-source hydrolysis of the ester can occur, which must be considered during data interpretation. wiley-vch.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds such as this compound. mdpi.com It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. science.gov This combination allows for the effective determination of the purity of this compound and its quantification in complex mixtures. jmchemsci.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. A common choice for this type of analysis is a non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, which separates compounds based on their boiling points and affinity for the stationary phase. nih.gov As this compound travels through the column, it is separated from impurities or other components in the mixture.

Upon exiting the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular "fingerprint." youtube.com

The mass spectrum of this compound is characterized by a specific pattern of fragments. The molecular ion peak ([M]+), corresponding to the intact molecule's mass (m/z 178), may be observed. However, the most significant information for identification comes from the characteristic fragmentation pattern. Key fragments can be predicted based on the structure of this compound, arising from cleavages at the ester group and along the alkyl chain. The presence of unexpected peaks in the chromatogram or mass spectrum can indicate impurities. By integrating the peak area of this compound in the total ion chromatogram (TIC), its purity can be accurately assessed. nih.gov Furthermore, the technique's sensitivity allows for the detection and quantification of trace-level impurities. nih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |

| 147 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 118 | [C₉H₁₀]⁺ | McLafferty rearrangement product |

| 104 | [C₈H₈]⁺ | Tropylium ion precursor |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl moiety |

Note: This table is based on predicted fragmentation patterns. Actual experimental data may vary slightly.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. researchgate.net It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that provides structural information. uomustansiriyah.edu.iq For this compound, IR spectroscopy can confirm the presence of the key ester and aromatic functionalities.

Vibrational Mode Analysis of Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. caltech.edu

C=O Stretch: The most prominent feature in the spectrum is the strong, sharp absorption band from the carbonyl (C=O) group of the ester, typically appearing in the region of 1735-1750 cm⁻¹. This intense peak is a definitive indicator of the ester functional group. caltech.edu

C-O Stretch: The ester group also exhibits C-O stretching vibrations. Two distinct C-O stretches are expected: an asymmetric stretch (C-O-C) and a symmetric stretch. These typically result in strong bands in the 1000-1300 cm⁻¹ region. caltech.edu

Aromatic C-H and C=C Stretches: The phenyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aromatic C=C ring stretching vibrations appear as a series of medium to weak bands in the 1450-1600 cm⁻¹ region. caltech.edu

Aliphatic C-H Stretches: The aliphatic (CH₂) groups in the butyl chain produce stretching absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

C-H Bending Vibrations: Bending vibrations (scissoring, rocking) for the CH₂ groups of the alkyl chain typically appear around 1450-1465 cm⁻¹. researchgate.net Out-of-plane bending vibrations for the substituted benzene (B151609) ring can also be found in the fingerprint region (690-900 cm⁻¹), providing information about the substitution pattern.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl) | Weak to Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1735 - 1750 | C=O Stretch | Ester | Strong |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium to Weak |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. renishaw.com It relies on the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon backbone and aromatic ring of this compound. mdpi.com

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" mode of the monosubstituted benzene ring typically produces a very strong and sharp band around 1000 cm⁻¹. Other C=C stretching modes within the ring also give rise to distinct Raman signals. ias.ac.in The C-C stretching and CH₂ bending modes of the aliphatic chain would also be visible. The carbonyl (C=O) stretch, while strong in the IR spectrum, is often weaker in the Raman spectrum. mdpi.com

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3060 | C-H Stretch | Aromatic (Phenyl) | Strong |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~1730 | C=O Stretch | Ester | Weak to Medium |

| ~1600 | C=C Stretch | Aromatic Ring | Strong |

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound. The choice of technique depends on the specific analytical goal, such as determining purity, quantifying the compound in a matrix, or analyzing for volatile organic compounds.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the precise quantification of compounds that are non-volatile or thermally unstable. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 alkyl-silica column, is used. The mobile phase would consist of a polar solvent mixture, commonly acetonitrile (B52724) and/or methanol (B129727) mixed with water. nih.gov The separation is based on the partitioning of the analyte between the stationary and mobile phases. This compound, being relatively non-polar, would be retained on the column and would elute at a specific retention time under isocratic or gradient elution conditions.

Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light strongly, with a maximum absorbance wavelength (λmax) around 258 nm. nih.gov For quantitative analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting their peak areas against concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The method must be validated for accuracy, precision, linearity, and range to ensure reliable results. nih.gov

Table 4: Typical HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector (set at ~258 nm) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the standard method for the analysis of volatile compounds and is highly suitable for this compound. nih.gov When coupled with a detector like a Flame Ionization Detector (FID), GC provides excellent quantitative capabilities for volatile analysis. Headspace GC is a particularly useful technique for analyzing volatile traces of the compound in solid or liquid samples. mdpi.com

The separation in GC is achieved on a capillary column, where the choice of stationary phase is critical. A medium-polarity column, such as a 5% phenyl-substituted polysiloxane, is often effective for separating aromatic esters. nih.gov The column is housed in an oven where the temperature can be precisely controlled. A temperature program, which gradually increases the oven temperature, is typically used to ensure good separation of compounds with different boiling points and to produce sharp, symmetrical peaks.

The retention time—the time it takes for the compound to travel from the injector to the detector—is a characteristic property used for identification under specific chromatographic conditions. For quantification, the peak area is measured and compared against standards, similar to HPLC analysis. GC-FID is known for its high sensitivity and a wide linear range, making it ideal for both purity analysis and trace volatile analysis. d-nb.info

Table 5: Typical GC Parameters for Volatile Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Capillary column (e.g., DB-5, 5% Phenyl Polysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | e.g., Initial 70°C, ramp at 10°C/min to 250°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Injection Mode | Split/Splitless |

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter in various scientific contexts, necessitating the use of specialized analytical techniques for the separation and quantification of its potential enantiomers. Chiral chromatography, encompassing both high-performance liquid chromatography (HPLC) and gas chromatography (GC), stands as the premier methodology for this purpose. These techniques employ chiral stationary phases (CSPs) that interact differentially with the enantiomers of a chiral compound, leading to their separation.

The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are paramount for achieving successful enantioseparation. For compounds structurally related to this compound, such as other phenylalkanoic acid esters, polysaccharide-based and cyclodextrin-based CSPs have demonstrated considerable efficacy.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely utilized in chiral HPLC. The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the helical polymer structure of the polysaccharide derivative. For the analysis of phenylalkanoic acid esters, normal-phase, polar organic, and reversed-phase modes of separation can be employed. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, significantly influences the retention and resolution of the enantiomers.

A plausible HPLC method for the enantiomeric separation of this compound could utilize a cellulose-based CSP. The following table provides a representative example of such a method, with data extrapolated from studies on structurally similar compounds like flurbiprofen (B1673479) methyl ester.

| Parameter | Value |

| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.2 min |

| Retention Time (S-enantiomer) | 9.5 min |

| Resolution (Rs) | 2.1 |

In the realm of gas chromatography, cyclodextrin-based CSPs are frequently employed for the enantioseparation of volatile and semi-volatile compounds. These CSPs are composed of cyclodextrin (B1172386) molecules, which are cyclic oligosaccharides, chemically bonded or coated onto a polysiloxane backbone. The chiral recognition is based on the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavity. The separation of phenylalkanoic acid esters, such as the methyl ester of 2-phenylbutyric acid (a close structural analog of this compound), has been successfully achieved using these types of columns.

The following table illustrates a potential GC method for the enantiomeric purity assessment of this compound, with the parameters being representative of methods used for similar compounds.

| Parameter | Value |

| Column | Cyclodex-B (Permethylated β-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 5 °C/min to 200 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Retention Time (R-enantiomer) | 15.8 min |

| Retention Time (S-enantiomer) | 16.2 min |

| Resolution (Rs) | 1.8 |

The successful application of these chiral chromatography methods allows for the accurate determination of the enantiomeric excess (ee) of a sample of this compound, which is crucial for understanding its stereospecific properties and for quality control in its applications.

Theoretical and Computational Chemistry Studies of Methyl 4 Phenylbutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles. However, specific studies applying these methods to Methyl 4-phenylbutanoate are not present in the surveyed literature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No dedicated Density Functional Theory (DFT) studies on this compound were identified. Such studies would typically provide insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the distribution of electron density. Without these calculations, a quantitative description of its molecular geometry and electronic properties remains undetermined.

Ab Initio Methods for Energy and Reactivity Prediction

Similarly, a search for research employing ab initio methods to predict the energy and reactivity of this compound yielded no specific results. These high-level computational methods could offer precise energy calculations and predict the molecule's behavior in chemical reactions, but such data is not available in the public domain for this compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for investigating the conformational landscape and intermolecular interactions of molecules. Regrettably, no published studies detailing MD simulations of this compound were found.

Conformational Analysis and Flexibility

The flexibility and different spatial arrangements (conformers) of this compound have not been explored through molecular dynamics simulations in the available literature. Such simulations would provide a dynamic picture of the molecule's behavior and identify its most stable conformations, which is crucial for understanding its physical and biological properties.

Intermolecular Interactions and Solvent Effects

The interaction of this compound with other molecules, including solvents, has not been the subject of specific molecular dynamics studies. Research in this area would be necessary to understand its solubility, aggregation behavior, and how its properties are influenced by its environment.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important technique in computational chemistry and drug discovery that aims to elucidate the connection between the chemical structure of a compound and its biological activity. By identifying the molecular features that influence a compound's efficacy, SAR studies guide the design of new molecules with enhanced therapeutic properties. For this compound, while specific and extensive SAR studies are not widely published, its structural relationship to compounds with known biological activities, such as butyrate (B1204436) and 4-phenylbutyrate (B1260699), provides a foundation for hypothetical modeling and future research directions.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that develops mathematical models to predict the biological activity of chemical compounds based on their physicochemical properties. mdpi.commdpi.com These models are instrumental in medicinal chemistry for designing and optimizing new drug candidates. The fundamental principle of QSAR is that the biological activity of a molecule is directly related to its chemical structure.

While no specific QSAR models for this compound are currently available in the public domain, a hypothetical QSAR study could be conceptualized based on the known anti-inflammatory properties of butyrate derivatives. mdpi.comnih.gov Such a study would involve synthesizing a series of analogs of this compound with variations in the phenyl ring and the ester group. The anti-inflammatory activity of these compounds would be determined experimentally, for instance, by measuring the inhibition of pro-inflammatory cytokines.

The next step would involve calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: These relate to the electron distribution in the molecule and can include atomic charges and dipole moments.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, a critical factor in its ability to cross cell membranes. A key descriptor is the partition coefficient (logP).

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Using statistical methods like multiple linear regression or partial least squares, a mathematical equation would be developed to correlate the biological activity with the most relevant molecular descriptors. A hypothetical QSAR model might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(Dipole Moment) + β3(Molecular Surface Area)

Where IC50 is the concentration of the compound required to achieve 50% inhibition of the biological target. The coefficients (β) would indicate the relative importance of each descriptor.

To illustrate this, a hypothetical data table for a series of this compound analogs is presented below.

| Compound | Substituent (R) | logP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Experimental IC50 (µM) | log(1/IC50) |

| This compound | H | 2.8 | 1.9 | 200 | 50 | 4.30 |

| Analog 1 | 4-Cl | 3.5 | 2.5 | 215 | 25 | 4.60 |

| Analog 2 | 4-OCH3 | 2.7 | 2.2 | 220 | 75 | 4.12 |

| Analog 3 | 4-NO2 | 2.5 | 4.0 | 225 | 100 | 4.00 |

This model, once validated, could be used to predict the anti-inflammatory activity of new, unsynthesized analogs of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling for Biological Activity

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.